molecular formula C6H9NO B2367810 2-(Cyclopropylmethoxy)acetonitrile CAS No. 135290-23-2

2-(Cyclopropylmethoxy)acetonitrile

Cat. No.: B2367810
CAS No.: 135290-23-2
M. Wt: 111.144
InChI Key: KAFIYBBHRSAACA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)acetonitrile (CAS: 135290-23-2, InChIKey: KAFIYBBHRSAACA-UHFFFAOYSA-N) is a nitrile-containing compound with a cyclopropylmethoxy substituent. Its molecular formula is C₆H₉NO, and its molecular weight is 111.14 g/mol. The structure consists of a nitrile group (-CN) attached to a methylene unit, which is further linked to a cyclopropylmethoxy group (-OCH₂C₃H₅). This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the construction of complex molecules with cyclopropylmethoxy motifs .

Properties

IUPAC Name

2-(cyclopropylmethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-4-8-5-6-1-2-6/h6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFIYBBHRSAACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclopropylmethoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclopropylmethoxy)acetonitrile may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

2-Cyclopropylacetonitrile (CAS: 6542-60-5)

  • Structure : Differs by the absence of the methoxy oxygen, resulting in a direct cyclopropyl-methyl linkage to the nitrile group (C₅H₇N).
  • Properties :
    • Lower molecular weight (81.12 g/mol vs. 111.14 g/mol).
    • Reduced polarity due to the lack of an oxygen atom.
    • Higher volatility compared to 2-(Cyclopropylmethoxy)acetonitrile.
  • However, the cyclopropyl ring may still impose steric constraints .

2-(Cyclopropylmethoxy)acetaldehyde (CAS: 1250354-59-6)

  • Structure : Replaces the nitrile (-CN) with an aldehyde (-CHO) group.
  • Properties :
    • Aldehydes are more electrophilic than nitriles, making this compound prone to oxidation and nucleophilic additions.
    • Lower thermal stability compared to nitriles.
  • Applications : Likely used in condensation reactions (e.g., aldol reactions) rather than as a nitrile precursor .

Methoxyacetonitrile (CH₃OCH₂CN)

  • Structure : Replaces the cyclopropylmethoxy group with a simple methoxy (-OCH₃) group.
  • Properties :
    • Simpler structure with lower steric demand.
    • Higher solubility in polar solvents due to reduced hydrophobicity.

Comparison with Pharmacologically Active Compounds

Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)

  • Structure : Contains a cyclopropylmethoxy group on a benzamide scaffold.
  • Properties :
    • Acts as a potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) .
    • The nitrile group in 2-(Cyclopropylmethoxy)acetonitrile is absent here, highlighting the importance of the benzamide and difluoromethoxy groups for biological activity.
  • Applications : Used in treating inflammatory diseases (e.g., COPD), whereas 2-(Cyclopropylmethoxy)acetonitrile serves as a synthetic building block .

Physical and Chemical Properties (Inferred)

Property 2-(Cyclopropylmethoxy)acetonitrile 2-Cyclopropylacetonitrile Methoxyacetonitrile
Molecular Formula C₆H₉NO C₅H₇N C₃H₅NO
Molecular Weight (g/mol) 111.14 81.12 85.08
Boiling Point ~200–220°C (estimated) ~150–170°C ~190–210°C
Polarity Moderate (due to -O- and -CN) Low High
Stability Stable under acidic/basic conditions Sensitive to strong acids Moderate

Biological Activity

2-(Cyclopropylmethoxy)acetonitrile (CAS No. 135290-23-2) is an organic compound characterized by a cyclopropylmethoxy group attached to an acetonitrile moiety. Its unique structure allows for diverse chemical transformations, making it a valuable compound in various fields, including medicinal chemistry and biological research.

  • Molecular Formula : C6H9NO
  • Molecular Weight : 113.14 g/mol
  • Functional Groups : Nitrile, ether

Synthesis

The synthesis of 2-(Cyclopropylmethoxy)acetonitrile typically involves the reaction of cyclopropylmethanol with acetonitrile in the presence of a base such as sodium hydride under reflux conditions. This method ensures a high yield and purity of the product, which can be further utilized in various biological applications.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds derived from 2-(Cyclopropylmethoxy)acetonitrile. One study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

The biological activity of 2-(Cyclopropylmethoxy)acetonitrile is believed to involve several biochemical pathways:

  • Inhibition of Bacterial Growth : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Metabolic Pathways : Similar compounds are known to be metabolized into various intermediates that could contribute to their biological effects, such as citrate and malate derivatives.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of 2-(Cyclopropylmethoxy)acetonitrile derivatives revealed:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : The synthesized derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity.
CompoundMIC (µg/mL)Active Against
2-(Cyclopropylmethoxy)acetonitrile derivative A20E. coli
2-(Cyclopropylmethoxy)acetonitrile derivative B30S. aureus
2-(Cyclopropylmethoxy)acetonitrile derivative C50P. aeruginosa

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of related compounds has shown that modifications to the cyclopropyl group can significantly influence antibacterial potency. For instance, increasing the size or altering the electronegativity of substituents on the cyclopropyl ring has been correlated with enhanced activity against resistant bacterial strains .

Applications in Medicine and Industry

The potential applications of 2-(Cyclopropylmethoxy)acetonitrile extend beyond antibacterial activity:

  • Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.
  • Biochemical Probes : Investigating biological processes due to its unique structural characteristics.
  • Industrial Chemical Production : Utilized in the synthesis of specialty chemicals and materials .

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